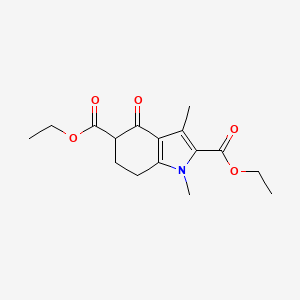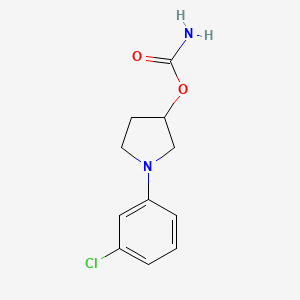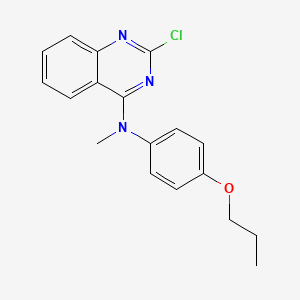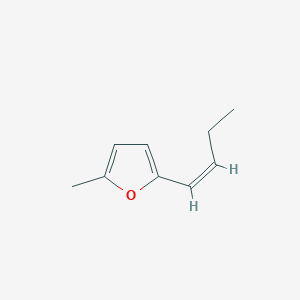![molecular formula C19H20O4 B12911099 Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl- CAS No. 144334-80-5](/img/structure/B12911099.png)
Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of two furan rings connected through a methylene bridge to a 2,4-dimethoxyphenyl group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) typically involves the reaction of 2-methylfuran with 2,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methylene bridge can be reduced to form a single bond, altering the compound’s structure and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and furan rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxygenated furan derivatives, reduced methylene compounds, and various substituted furan and aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) involves its interaction with various molecular targets and pathways. The compound’s furan rings and methoxy groups contribute to its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various pharmacological effects, such as antimicrobial or antioxidant activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,4-dimethoxyphenyl)(2-methoxyphenyl)methanol
- 2,2’-((3,4-Dimethoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
Uniqueness
5,5’-((2,4-Dimethoxyphenyl)methylene)bis(2-methylfuran) is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of two furan rings connected through a methylene bridge to a 2,4-dimethoxyphenyl group allows for diverse chemical reactivity and potential biological activities not observed in similar compounds.
Eigenschaften
CAS-Nummer |
144334-80-5 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[(2,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C19H20O4/c1-12-5-9-16(22-12)19(17-10-6-13(2)23-17)15-8-7-14(20-3)11-18(15)21-4/h5-11,19H,1-4H3 |
InChI-Schlüssel |
VGZHMCRYQIUXMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)OC)C3=CC=C(O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-](/img/structure/B12911017.png)


![4-(3-Hydroxyoct-1-en-1-yl)tetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12911024.png)
![1-Methoxy-3-phenylcyclohepta[c]phosphole](/img/structure/B12911025.png)

![8-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12911030.png)



![6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12911047.png)


